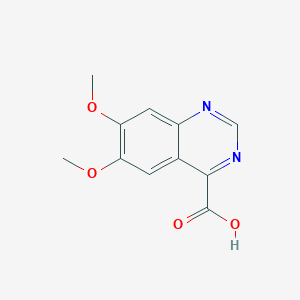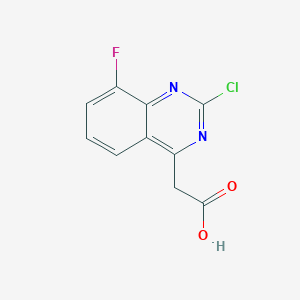
2-Chloro-8-fluoroquinazoline-4-acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Chloro-8-fluoroquinazoline-4-acetic Acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Nitration and Halogenation: Introduction of chlorine and fluorine atoms into the quinazoline ring.
Acetylation: Addition of the acetic acid moiety to the quinazoline core.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions .
化学反応の分析
2-Chloro-8-fluoroquinazoline-4-acetic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetic acid moiety can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .
科学的研究の応用
2-Chloro-8-fluoroquinazoline-4-acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-8-fluoroquinazoline-4-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
2-Chloro-8-fluoroquinazoline-4-acetic Acid can be compared with other similar compounds, such as:
2-Chloroquinazoline-4-acetic Acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
8-Fluoroquinazoline-4-acetic Acid: Lacks the chlorine atom, leading to different chemical properties.
Quinazoline-4-acetic Acid: Lacks both chlorine and fluorine atoms, resulting in a less reactive compound.
特性
分子式 |
C10H6ClFN2O2 |
|---|---|
分子量 |
240.62 g/mol |
IUPAC名 |
2-(2-chloro-8-fluoroquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-10-13-7(4-8(15)16)5-2-1-3-6(12)9(5)14-10/h1-3H,4H2,(H,15,16) |
InChIキー |
CPWCQLVUSOPDRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C(N=C2C(=C1)F)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


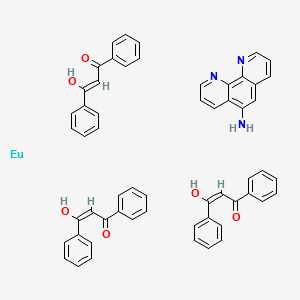
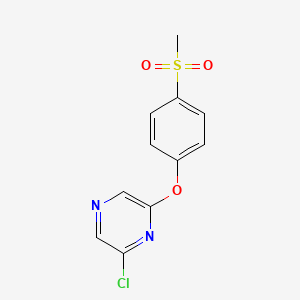
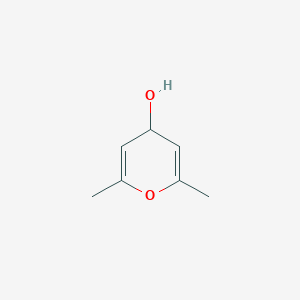
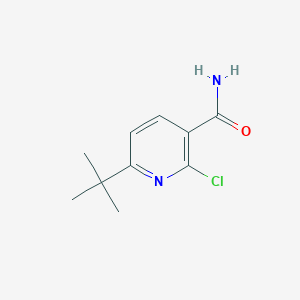

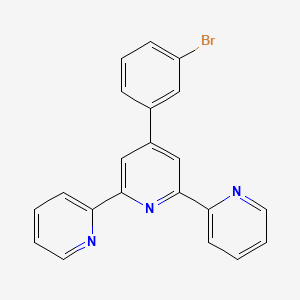
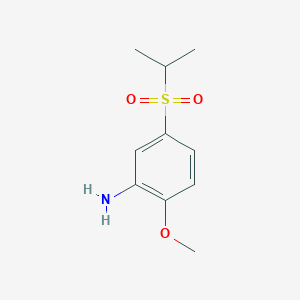
![2-(2,4-Difluorophenyl)-1-[(3-fluorophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12281875.png)


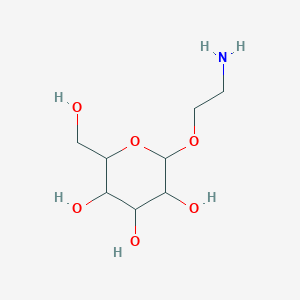
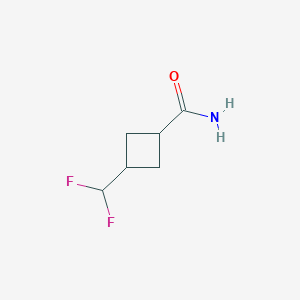
![(2,2,3a-Trimethyl-4-oxo-6,6a-dihydrofuro[3,4-d][1,3]dioxol-6-yl)methyl methanesulfonate](/img/structure/B12281905.png)
